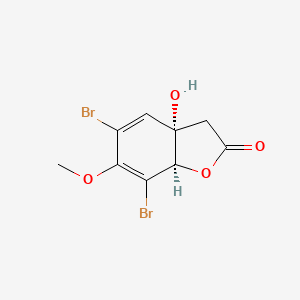
aeroplysinin-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-Aeroplysinin 2 is a brominated compound derived from marine sponges, particularly from the genus Aplysina. It has garnered significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure and bioactivity make it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Aeroplysinin 2 typically involves bromination reactions starting from simpler organic precursors. One common synthetic route includes the bromination of a phenolic compound followed by cyclization to form the characteristic brominated ring structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of (±)-Aeroplysinin 2 is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.
化学反应分析
Types of Reactions
(±)-Aeroplysinin 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the brominated rings to less oxidized forms.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various brominated and non-brominated derivatives, each with distinct biological activities.
科学研究应用
(±)-Aeroplysinin 2 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying bromination reactions and the synthesis of brominated natural products.
Biology: The compound is used to investigate the biological pathways and mechanisms of marine-derived bioactive compounds.
Medicine: Due to its antimicrobial and anticancer properties, (±)-Aeroplysinin 2 is studied for potential therapeutic applications.
Industry: The compound’s unique properties make it a candidate for developing new antimicrobial agents and other industrial applications.
作用机制
The mechanism of action of (±)-Aeroplysinin 2 involves its interaction with cellular components, leading to various biological effects. The compound targets specific enzymes and proteins, disrupting cellular processes and leading to cell death in microbial and cancer cells. The exact molecular pathways are still under investigation, but its ability to induce apoptosis and inhibit cell proliferation is well-documented.
相似化合物的比较
Similar Compounds
Aeroplysinin 1: Another brominated compound from the same genus with similar biological activities.
Bromotyrosine derivatives: A class of compounds with structural similarities and comparable bioactivities.
Uniqueness
(±)-Aeroplysinin 2 stands out due to its specific brominated structure and the range of biological activities it exhibits. Its unique combination of antimicrobial, anti-inflammatory, and anticancer properties makes it a valuable compound for further research and potential therapeutic applications.
属性
CAS 编号 |
37676-85-0 |
|---|---|
分子式 |
C9H8Br2O4 |
分子量 |
339.96 g/mol |
IUPAC 名称 |
(3aS,7aR)-5,7-dibromo-3a-hydroxy-6-methoxy-3,7a-dihydro-1-benzofuran-2-one |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-4(10)2-9(13)3-5(12)15-8(9)6(7)11/h2,8,13H,3H2,1H3/t8-,9+/m0/s1 |
InChI 键 |
ZIWGLWRAFFMGTG-DTWKUNHWSA-N |
SMILES |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
手性 SMILES |
COC1=C([C@H]2[C@](CC(=O)O2)(C=C1Br)O)Br |
规范 SMILES |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
同义词 |
aeroplysinin-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)
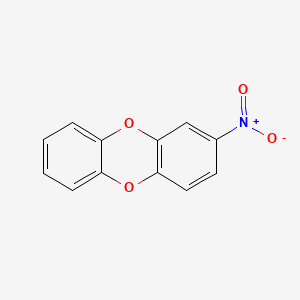


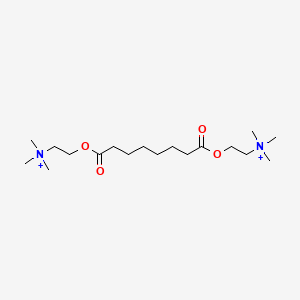
![1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+)](/img/structure/B1201300.png)
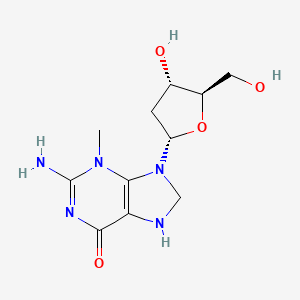
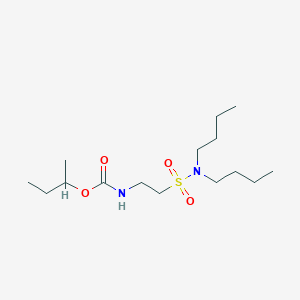

![2-[2-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-dihydroindol-3-yl]acetic acid](/img/structure/B1201305.png)
![6,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1201306.png)
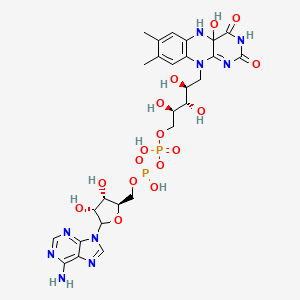
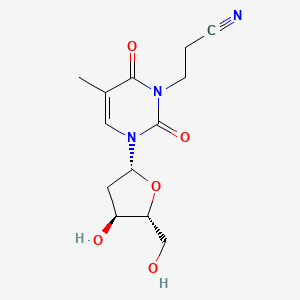
![2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate](/img/structure/B1201310.png)
